molecular formula C7H6ClNO2 B3018956 5-Chloro-6-methoxypicolinaldehyde CAS No. 1211527-87-5

5-Chloro-6-methoxypicolinaldehyde

Cat. No.: B3018956
CAS No.: 1211527-87-5
M. Wt: 171.58
InChI Key: PDAALXFPGANGAU-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinaldehyde: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 6th position on a picolinaldehyde backbone. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 5-chloro-6-methoxypyridine as a starting material, which undergoes formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high purity and yield of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypicolinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Chloro-6-methoxypicolinaldehyde is unique due to the presence of both chloro and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-6-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAALXFPGANGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (2.54 g) was added in small portions to a solution of ethyl 5-chloro-6-methoxypyridine-2-carboxylate (22.3 g) in tetrahydrofuran (223 mL) under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Water was added to the reaction solution under ice-cooling. After filtration through celite, the filtrate was concentrated under reduced pressure. Brine was added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. Manganese dioxide (116.4 g) was added to a solution of the residue in chloroform (223 mL), and the mixture was stirred at 60° C. for one hour. The reaction solution was filtered through celite, and the filtrate was concentrated under reduced pressure. The resulting residue was suspended with hexane, stirred and then filtered. The filtrate was concentrated under reduced pressure. The same operation was further repeated three times. The resulting solids were combined and dried under reduced pressure to give the title compound as a white solid (14.7 g, 83%).
Quantity
2.54 g
Type
reactant
Reaction Step One
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22.3 g
Type
reactant
Reaction Step One
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223 mL
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Reaction Step One
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0 (± 1) mol
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Yield
83%

Synthesis routes and methods II

Procedure details

A solution of methylpiperazine (2.31 g) in tetrahydrofuran (20 mL) was cooled to −78° C., and n-butyllithium (2.64 M, 7.55 mL) was added dropwise in an argon gas atmosphere. After stirring at the same temperature for 15 minutes, a solution of 6-methoxypicolinaldehyde (2.5 g) in tetrahydrofuran was added and the mixture was stirred for 30 minutes. t-Butyllithium (1.59 M, 17.1 mL) was added dropwise to the reaction solution, and the mixture was stirred at the same temperature for one hour and at −40° C. for 15 minutes. The reaction solution was cooled again to −78° C. A solution of hexachloroethane (12.9 g) in tetrahydrofuran (20 mL) was slowly added dropwise, and the mixture was stirred at the same temperature for 30 minutes. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→10:1) to give 5-chloro-6-methoxypyridine-2-carbaldehyde as a colorless powder (1.21 g).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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17.1 mL
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reactant
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Quantity
12.9 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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